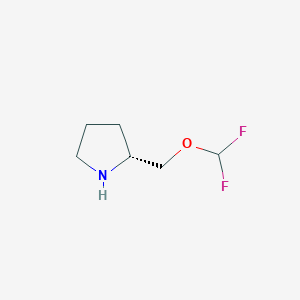
4-(2-Aminothiazol-5-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminothiazol-5-yl)butan-2-one is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminothiazol-5-yl)butan-2-one typically involves the reaction of 2-aminothiazole with a suitable butanone derivative. One common method involves the use of thiourea and a halogenated butanone under basic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
化学反应分析
Types of Reactions
4-(2-Aminothiazol-5-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
科学研究应用
4-(2-Aminothiazol-5-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its antimicrobial and anticancer properties, it is explored as a potential therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(2-Aminothiazol-5-yl)butan-2-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting specific enzymes. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(2-Aminothiazol-4-yl)butan-2-one: A positional isomer with slightly different chemical properties.
2-Amino-4-methylthiazole: Another derivative with distinct pharmacological profiles.
Uniqueness
4-(2-Aminothiazol-5-yl)butan-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in both research and industrial settings .
属性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC 名称 |
4-(2-amino-1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)2-3-6-4-9-7(8)11-6/h4H,2-3H2,1H3,(H2,8,9) |
InChI 键 |
FAFODSUZUDYYHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CN=C(S1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)










